molecular formula C7H14Cl2 B096324 1,1-Dichloro-3-methylhexane CAS No. 16703-32-5

1,1-Dichloro-3-methylhexane

Cat. No. B096324
CAS RN: 16703-32-5
M. Wt: 169.09 g/mol
InChI Key: JIVLDPKXUSKHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dichloro-3-methylhexane, also known as DC3M, is a chlorinated hydrocarbon that is commonly used in scientific research for its unique properties. It is a colorless liquid with a strong odor and is soluble in organic solvents. DC3M is used in various research fields such as biochemistry, pharmacology, and toxicology.

Mechanism Of Action

1,1-Dichloro-3-methylhexane inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the cholinergic receptors. This overstimulation can cause a range of effects, including muscle weakness, respiratory failure, and seizures.

Biochemical And Physiological Effects

1,1-Dichloro-3-methylhexane has a range of biochemical and physiological effects on the body. It can cause muscle weakness, respiratory failure, and seizures due to its inhibition of acetylcholinesterase. It can also cause liver damage and kidney damage due to its toxic effects on these organs. 1,1-Dichloro-3-methylhexane has been shown to have carcinogenic effects in animal studies, although its carcinogenicity in humans is not yet known.

Advantages And Limitations For Lab Experiments

1,1-Dichloro-3-methylhexane is a potent inhibitor of acetylcholinesterase, making it a valuable tool for studying the effects of acetylcholinesterase inhibition on the nervous system. It is also used in the development of insecticides and pesticides. However, 1,1-Dichloro-3-methylhexane is highly toxic and must be handled with care in the laboratory. Its use is restricted due to its potential for environmental contamination and its harmful effects on human health.

Future Directions

There are several future directions for research on 1,1-Dichloro-3-methylhexane. One area of research is the development of safer and more effective insecticides and pesticides that do not rely on the use of toxic chemicals such as 1,1-Dichloro-3-methylhexane. Another area of research is the study of the potential therapeutic applications of acetylcholinesterase inhibitors such as 1,1-Dichloro-3-methylhexane in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the carcinogenicity of 1,1-Dichloro-3-methylhexane and its potential effects on human health.

Synthesis Methods

1,1-Dichloro-3-methylhexane can be synthesized by the reaction between 3-methylhexene and hydrochloric acid in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the resulting product is purified by distillation. 1,1-Dichloro-3-methylhexane can also be synthesized by the reaction between 1,1,3-trichloro-3-methylbutane and sodium hydroxide.

Scientific Research Applications

1,1-Dichloro-3-methylhexane is widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. 1,1-Dichloro-3-methylhexane is used to study the effects of acetylcholinesterase inhibition on the nervous system and its potential therapeutic applications. It is also used in the development of insecticides and pesticides.

properties

CAS RN

16703-32-5

Product Name

1,1-Dichloro-3-methylhexane

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

IUPAC Name

1,1-dichloro-3-methylhexane

InChI

InChI=1S/C7H14Cl2/c1-3-4-6(2)5-7(8)9/h6-7H,3-5H2,1-2H3

InChI Key

JIVLDPKXUSKHJH-UHFFFAOYSA-N

SMILES

CCCC(C)CC(Cl)Cl

Canonical SMILES

CCCC(C)CC(Cl)Cl

Origin of Product

United States

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